Ethyl 4-acetamidosalicylate
Description
Ethyl 4-acetamidosalicylate is an ester derivative of salicylic acid, featuring an acetamido substituent at the 4-position and an ethyl ester group at the carboxylate moiety. The ethyl variant likely shares similar reactivity and applications but differs in pharmacokinetic properties due to the ethyl ester group, which typically enhances lipophilicity compared to methyl esters.
Properties
CAS No. |
22776-13-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 4-acetamido-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)9-5-4-8(6-10(9)14)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
HHELDUHJNXALMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-acetamidosalicylate can be synthesized through the esterification of 4-acetamidosalicylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: 4-acetamidosalicylic acid.
Reduction: Ethyl 4-acetamido-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-acetamidosalicylate involves its hydrolysis in the body to release 4-acetamidosalicylic acid and ethanol. The 4-acetamidosalicylic acid can then exert its effects by inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 4-Acetamidosalicylate
Ethyl vs. Methyl Ester Comparison
- However, analogous esterification reactions (e.g., ethyl salicylate derivatives) often require longer reaction times or higher temperatures due to steric effects of the ethyl group.
Fluorinated Derivatives: Methyl 4-Acetamido-5-fluorosalicylate
Other Ethyl Salicylate Derivatives
Ethyl 5-nitro salicylate and related compounds () highlight the versatility of ethyl esters in drug design:
- Nitro Substituents : Ethyl 5-nitro salicylate introduces a nitro group, which can act as a prodrug moiety or electron-withdrawing group, altering reactivity and absorption.
Data Table: Key Properties of Analogs
Research Findings and Implications
- Synthetic Efficiency : Methyl esters are synthesized more efficiently (60% yield) than fluorinated derivatives (22%), underscoring the trade-off between functional group complexity and yield .
- Pharmacokinetic Trade-offs : Ethyl esters may offer improved absorption over methyl analogs but face challenges in solubility and metabolic clearance.
- Unmet Data Needs : Direct experimental data on this compound’s physical properties (e.g., mp, solubility) are absent in the provided evidence, highlighting a gap for future research.
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